Cas no 301223-42-7 (5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine)

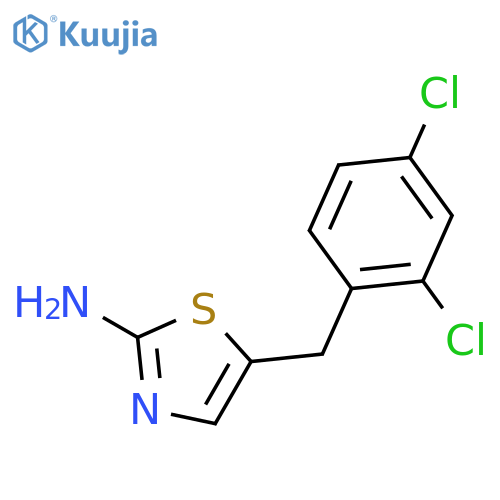

301223-42-7 structure

商品名:5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine

CAS番号:301223-42-7

MF:C10H8Cl2N2S

メガワット:259.154918670654

MDL:MFCD00712275

CID:1441258

PubChem ID:732250

5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-Thiazolamine, 5-[(2,4-dichlorophenyl)methyl]-

- 5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine

- Oprea1_455193

- SCHEMBL3134533

- 2-amino-5-(2,4-dichlorobenzyl)-1,3-thiazole

- F0862-0116

- STK867238

- AKOS000122186

- 301223-42-7

- MFCD00712275

- 5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine

- G44752

- HMS1423G18

- Cambridge id 5561625

- 5-(2,4-Dichloro-benzyl)thiazol-2-ylamine

- SR-01000473947

- Z57329637

- CS-0218947

- EN300-02541

- 5-(2,4-Dichlorobenzyl)thiazol-2-amine

- SR-01000473947-1

- 5-(2,4-dichlorobenzyl)-1,3-thiazol-2-amine

- IFLab1_004022

- 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine

- Oprea1_287224

- AB00089275-01

-

- MDL: MFCD00712275

- インチ: InChI=1S/C10H8Cl2N2S/c11-7-2-1-6(9(12)4-7)3-8-5-14-10(13)15-8/h1-2,4-5H,3H2,(H2,13,14)

- InChIKey: TXWHLSLBDQJHHF-UHFFFAOYSA-N

- ほほえんだ: c1cc(c(cc1Cl)Cl)Cc2cnc(s2)N

計算された属性

- せいみつぶんしりょう: 257.97874

- どういたいしつりょう: 257.9785248g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 67.2Ų

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 405.9±35.0 °C at 760 mmHg

- フラッシュポイント: 199.3±25.9 °C

- PSA: 38.91

- じょうきあつ: 0.0±0.9 mmHg at 25°C

5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM456948-1g |

2-Thiazolamine, 5-[(2,4-dichlorophenyl)methyl]- |

301223-42-7 | 95%+ | 1g |

$253 | 2022-12-31 | |

| Life Chemicals | F0862-0116-10g |

5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |

301223-42-7 | 95%+ | 10g |

$1684.0 | 2023-09-07 | |

| Enamine | EN300-02541-5.0g |

5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |

301223-42-7 | 95.0% | 5.0g |

$1364.0 | 2025-02-21 | |

| Life Chemicals | F0862-0116-2.5g |

5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |

301223-42-7 | 95%+ | 2.5g |

$802.0 | 2023-09-07 | |

| Enamine | EN300-02541-2.5g |

5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |

301223-42-7 | 95.0% | 2.5g |

$923.0 | 2025-02-21 | |

| Enamine | EN010-9283-10g |

5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |

301223-42-7 | 95% | 10g |

$2024.0 | 2023-10-28 | |

| Aaron | AR00I6C4-50mg |

2-Thiazolamine, 5-[(2,4-dichlorophenyl)methyl]- |

301223-42-7 | 95% | 50mg |

$146.00 | 2025-02-28 | |

| Aaron | AR00I6C4-1g |

2-Thiazolamine, 5-[(2,4-dichlorophenyl)methyl]- |

301223-42-7 | 95% | 1g |

$672.00 | 2025-02-28 | |

| Aaron | AR00I6C4-10g |

2-Thiazolamine, 5-[(2,4-dichlorophenyl)methyl]- |

301223-42-7 | 95% | 10g |

$2808.00 | 2023-12-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289617-50mg |

5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |

301223-42-7 | 97% | 50mg |

¥2059.00 | 2024-08-02 |

5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

301223-42-7 (5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine) 関連製品

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:301223-42-7)5-(2,4-dichlorophenyl)methyl-1,3-thiazol-2-amine

清らかである:99%

はかる:5g

価格 ($):626